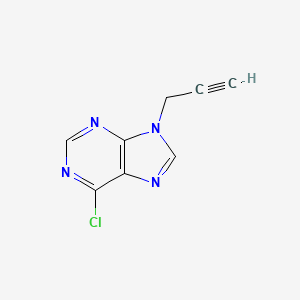

9H-嘌呤,6-氯-9-(2-炔丙基)-

描述

“9H-Purine, 6-chloro-9-(2-propynyl)-” is a complex organic material that is widely used in scientific experiments. It has a molecular formula of C8H5ClN4 and an average mass of 192.605 Da .

Synthesis Analysis

While specific synthesis methods for “9H-Purine, 6-chloro-9-(2-propynyl)-” were not found, related purine derivatives have been synthesized using a three-step synthetic procedure with microwave irradiation as a pivotal step .Molecular Structure Analysis

The molecular structure of “9H-Purine, 6-chloro-9-(2-propynyl)-” consists of a purine ring with a chlorine atom at the 6th position and a propynyl group at the 9th position .Physical And Chemical Properties Analysis

“9H-Purine, 6-chloro-9-(2-propynyl)-” has a molecular weight of 192.6 g/mol. Further physical and chemical properties were not found in the search results.科学研究应用

互变异构和分子相互作用

研究探索了核酸碱基(包括嘌呤)的互变异构,以及分子相互作用如何影响互变异构平衡。这对于理解核酸的生物学功能和稳定性至关重要。研究证明了环境相互作用对嘌呤的影响,可能导致自发突变,并提供了对这些变化的生物学意义的见解 (Person et al., 1989)。

环境影响和生物降解性

对对羟基苯甲酸酯(包括烷基或苯甲基)的酯类进行了综述,包括它们在水生环境中的存在、归宿和行为。虽然与 9H-嘌呤,6-氯-9-(2-炔丙基)- 没有直接联系,但这项研究突出了与嘌呤衍生物相关的化学稳定性和环境相互作用的更广泛背景 (Haman et al., 2015)。

嘌呤利用酶在疾病治疗中的应用

对作为嘌呤利用酶抑制剂 (PUEIs) 的生物活性稠合杂环的全面综述强调了它们在治疗疟疾、癌症和自身免疫性疾病等疾病中的作用。这强调了以特定抑制剂靶向嘌呤途径以获得治疗益处的潜力 (Chauhan & Kumar, 2015)。

嘌呤类似物的毒性

嘌呤类似物(例如 6-巯基嘌呤和相关化合物)的毒性作用已得到广泛研究,以了解它们的治疗风险和作用机制。这项研究有助于我们了解嘌呤类似物的细胞毒性作用,这对于它们在医学中的安全有效使用至关重要 (Philips et al., 1954)。

在癌症治疗中的作用

对核苷类似物(包括嘌呤衍生物)在癌症治疗中的应用进行了综述,重点是通过纳米颗粒作为药物载体来克服代谢限制。这种创新方法旨在通过改善药物递送和克服耐药机制来提高嘌呤类似物在癌症治疗中的有效性 (Hajdo et al., 2010)。

未来方向

作用机制

Target of Action

The primary target of 6-chloro-9-(prop-2-yn-1-yl)-9H-purine is Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system, which plays a crucial role in pathogen recognition and activation of innate immunity .

Mode of Action

As a TLR7 agonist, 6-chloro-9-(prop-2-yn-1-yl)-9H-purine binds to TLR7, triggering a cascade of immune responses . This interaction leads to the activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are considered the most professional APCs .

Biochemical Pathways

Upon activation, DCs capture and process tumor-associated antigens (TAAs), presenting the epitopes on their membrane in complex with major histocompatibility complex (MHC) molecules . This process is essential for the presentation of epitopes in a stimulatory way to T cells .

Result of Action

The activation of TLR7 by 6-chloro-9-(prop-2-yn-1-yl)-9H-purine leads to the activation of CD8+ cytotoxic T lymphocytes (CTLs), which can exploit their cytotoxic potential against tumor cells after recognition of TAAs . This process can contribute to the eradication of tumor cells, making this compound a potential candidate for cancer immunotherapy .

属性

IUPAC Name |

6-chloro-9-prop-2-ynylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQVCHOBUSBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=C1N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)

![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)

![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)

![methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate](/img/structure/B3327564.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)

![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)